molecular formula C13H8N6O B182828 Bis(4-azidophenyl)methanone CAS No. 17303-16-1

Bis(4-azidophenyl)methanone

Cat. No.: B182828
CAS No.: 17303-16-1
M. Wt: 264.24 g/mol
InChI Key: CHFBCXOSLARLKB-UHFFFAOYSA-N
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Description

Bis(4-azidophenyl)methanone is a benzophenone derivative featuring two azide (-N₃) functional groups at the para positions of the aromatic rings. This compound is of significant interest in materials science and organic chemistry due to the reactivity of azide groups, which enable applications in click chemistry, photopolymerization, and crosslinking reactions.

Properties

CAS No.

17303-16-1

Molecular Formula

C13H8N6O

Molecular Weight

264.24 g/mol

IUPAC Name

bis(4-azidophenyl)methanone

InChI

InChI=1S/C13H8N6O/c14-18-16-11-5-1-9(2-6-11)13(20)10-3-7-12(8-4-10)17-19-15/h1-8H

InChI Key

CHFBCXOSLARLKB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Bis(4-fluorophenyl)methanone (CAS 345-92-6)
  • Structure : Two fluorine atoms at the para positions.
  • Molecular Formula : C₁₃H₈F₂O.
  • Molecular Weight : 218.2 g/mol.
  • Synthesis : Prepared via nucleophilic substitution or Friedel-Crafts acylation using fluorinated precursors.
  • Key Properties :
    • Fluorine's electronegativity enhances electronic stability and resistance to oxidation.
    • Higher thermal stability compared to azide derivatives (decomposes >300°C).
  • Applications : Used in pharmaceuticals and agrochemicals as a stable aromatic intermediate .
Bis(4-phenoxyphenyl)methanone (CAS 14984-21-5)
  • Structure: Two phenoxy (-OPh) groups at the para positions.
  • Molecular Formula : C₂₅H₁₈O₃.
  • Molecular Weight : 366.41 g/mol.
  • Key Properties: Phenoxy groups improve solubility in organic solvents. Lower reactivity compared to azides, making it suitable for polymer stabilizers.
  • Applications : Acts as a UV absorber in coatings and plastics .
Bis(4-hydroxyphenyl)methanone Derivatives
  • Example: Bis(2,5-difluoro-4-hydroxyphenyl)methanone (CAS 820233-83-8).
  • Molecular Formula : C₂₄H₁₆O₄.
  • Key Properties :
    • Hydroxyl groups enable hydrogen bonding, increasing melting points (e.g., 245–250°C).
    • Reactivity in condensation reactions for synthesizing polyesters or epoxy resins.
  • Applications : Intermediate in high-performance polymers .

Thermal Stability and Reactivity

  • Bis(4-azidophenyl)methanone: Azides are thermally labile, with decomposition temperatures typically below 200°C. Prone to exothermic decomposition, requiring storage at low temperatures .
  • Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C due to extensive hydrogen bonding stabilizing the structure. Used in explosives and propellants .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Thermal Stability (°C) Applications
This compound C₁₃H₁₀N₆O 278.26 Azide (-N₃) <200 (decomposes) Click chemistry, crosslinking
Bis(4-fluorophenyl)methanone C₁₃H₈F₂O 218.2 Fluorine (-F) >300 Pharmaceuticals
Bis(4-phenoxyphenyl)methanone C₂₅H₁₈O₃ 366.41 Phenoxy (-OPh) 280–300 UV stabilizers
Bis(4-hydroxyphenyl)methanone C₁₃H₁₀O₃ 214.22 Hydroxyl (-OH) 245–250 Polymer synthesis

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